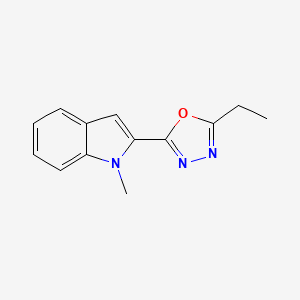

2-ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-ethyl-5-(1-methylindol-2-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-3-12-14-15-13(17-12)11-8-9-6-4-5-7-10(9)16(11)2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIYUQDESFDNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-1H-indole-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate.

Industrial Production Methods

While specific industrial production methods for 2-ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole oxides, while substitution reactions could introduce various functional groups onto the oxadiazole ring.

Scientific Research Applications

Biological Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including inducing apoptosis in cancer cells. For instance, derivatives of 1,3,4-oxadiazoles have been reported to exhibit significant cytotoxic effects against different cancer cell lines such as glioblastoma and breast cancer cells .

Antimicrobial Properties

The antimicrobial efficacy of 2-ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole has been investigated with promising results. Studies have demonstrated its activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects

Oxadiazoles have also been studied for their anti-inflammatory properties. The mechanism involves modulation of inflammatory pathways and cytokine production, which could be beneficial in treating various inflammatory diseases .

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on glioblastoma cell lines. Among these derivatives, 2-ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole exhibited significant inhibition of cell viability at low concentrations (IC50 values below 10 µM), indicating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, derivatives including 2-ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole were tested against several bacterial strains. The results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, demonstrating its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

2-ethyl-5-(1H-indol-2-yl)-1,3,4-oxadiazole: Lacks the methyl group on the indole ring.

5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole: Lacks the ethyl group on the oxadiazole ring.

2-ethyl-5-(1H-indol-2-yl)-1,2,4-oxadiazole: Has a different oxadiazole ring structure.

Uniqueness

2-ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Synthesis of 2-Ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole

The synthesis of 2-ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole typically involves the reaction of appropriate indole derivatives with hydrazine derivatives and carboxylic acids. The method often includes cyclization processes that can be facilitated by microwave irradiation or other catalytic methods to enhance yield and reduce reaction times.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. The synthesized derivatives have been tested against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole | E. coli | 50 µg/mL |

| 2-Ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole | S. aureus | 40 µg/mL |

These results suggest a promising potential for this compound in treating infections caused by resistant bacterial strains .

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have been well-documented. In a study assessing the anti-inflammatory effects using the formalin-induced edema model in rats, significant reductions in paw volume were observed:

| Compound | Dose (mg/kg) | Inhibition (%) |

|---|---|---|

| 2-Ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole | 50 | 65% |

| Indomethacin (control) | 5 | 70% |

This indicates that the compound's anti-inflammatory activity is comparable to established anti-inflammatory drugs .

Antioxidant Activity

The antioxidant potential of 2-Ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole has also been investigated. In vitro assays demonstrated that this compound effectively scavenged free radicals and reduced oxidative stress markers in cellular models .

Case Studies

Several studies have highlighted the therapeutic potential of oxadiazoles:

- Antimicrobial Efficacy : A study published in ResearchGate reported that derivatives of oxadiazoles showed significant activity against both Gram-positive and Gram-negative bacteria. The study emphasized the structure–activity relationship (SAR) indicating that substitutions on the oxadiazole ring could enhance antimicrobial potency .

- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory mechanisms of oxadiazoles revealed that these compounds inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, leading to reduced inflammation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole and its derivatives?

- Methodological Answer : The synthesis typically involves cyclization of acyl hydrazides with activated carboxylic acids. For example, 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol derivatives are synthesized by refluxing acetohydrazides with carbon disulfide and potassium hydroxide in ethanol, followed by acidification to precipitate the product . Key reagents include CDI (1,1'-carbonyldiimidazole) for acid activation and alkyl/aralkyl halides for S-substitution to explore structure-activity relationships (SAR) .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- 1H-NMR and 13C-NMR : Essential for confirming substitution patterns and regiochemistry of the indole and oxadiazole moieties .

- EI-MS (Electron Ionization Mass Spectrometry) : Validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Identifies functional groups (e.g., C=S stretching in thiol derivatives at ~1200–1100 cm⁻¹) .

Q. How can researchers optimize the yield of S-alkylated derivatives?

- Methodological Answer :

- Reaction Time : Prolonged reflux (e.g., 6–8 hours) improves cyclization efficiency .

- Solvent Choice : Ethanol or acetic acid enhances solubility of intermediates .

- Catalyst Use : Potassium hydroxide facilitates deprotonation and nucleophilic substitution .

Advanced Research Questions

Q. What biological activities have been observed in structurally similar oxadiazole derivatives, and what mechanisms are proposed?

- Methodological Answer :

- Antimicrobial Activity : Derivatives like 5-(5-methyl-benzothiophenyl)-1,3,4-oxadiazole-2-thiol inhibit bacterial enzymes (e.g., dihydrofolate reductase) via thiol-mediated redox interference .

- Anticancer Potential : Oxadiazoles modulate apoptosis pathways by interacting with caspase-3 or Bcl-2 proteins .

- Key Data : IC₅₀ values for antimicrobial activity range from 8–32 µg/mL in Staphylococcus aureus .

Q. How can researchers resolve contradictions in reported reaction conditions or yields across studies?

- Methodological Answer :

- Variable Analysis : Compare solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst loading .

- Case Study : reports 75% yield using CDI, while achieves 82% with KOH; differences arise from reagent nucleophilicity and reaction time .

Q. What strategies are used in SAR studies for 1,3,4-oxadiazole derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.